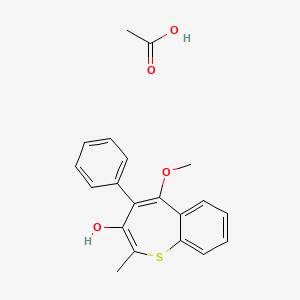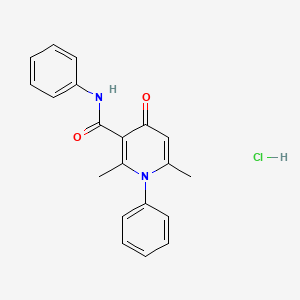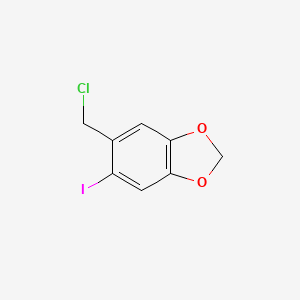
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- typically involves the halogenation of 1,3-benzodioxole derivatives. One common method is the chloromethylation of 1,3-benzodioxole followed by iodination. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- depends on its specific application. In chemical reactions, the chloromethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole, 5-(chloromethyl)-: Similar in structure but lacks the iodo group.
1,3-Benzodioxole, 5-(iodomethyl)-: Similar but with an iodomethyl group instead of chloromethyl.
1,3-Benzodioxole, 5-(bromomethyl)-: Contains a bromomethyl group instead of chloromethyl.
Uniqueness
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is unique due to the presence of both chloromethyl and iodo groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
65673-83-8 |
|---|---|
分子式 |
C8H6ClIO2 |
分子量 |
296.49 g/mol |
IUPAC名 |
5-(chloromethyl)-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
InChIキー |
HICLBOSMPXBHMQ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
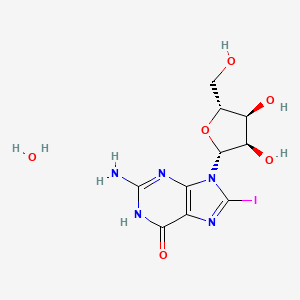

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
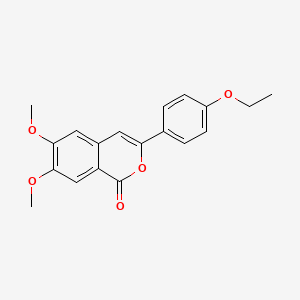
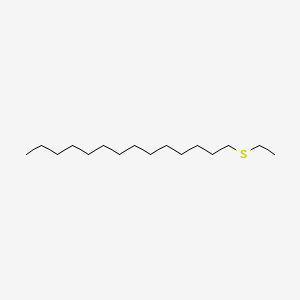


![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
